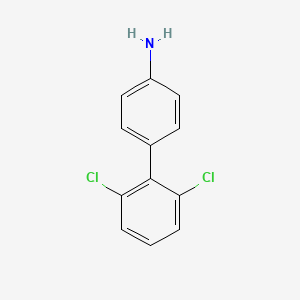

2',6'-Dichlorobiphenyl-4-ylamine

Description

2',6'-Dichlorobiphenyl-4-ylamine is a chlorinated biphenylamine derivative featuring two chlorine atoms at the 2' and 6' positions of one phenyl ring and an amine group at the 4-position of the adjacent ring. Structurally, it belongs to the biphenylamine family, which is characterized by two connected benzene rings with varying substituents. These compounds are of interest in pharmaceutical and material sciences due to their electronic and steric properties, which influence reactivity and applications in synthesis.

Properties

IUPAC Name |

4-(2,6-dichlorophenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N/c13-10-2-1-3-11(14)12(10)8-4-6-9(15)7-5-8/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGGMWJKRXQCBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=CC=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2’,6’-Dichlorobiphenyl-4-ylamine can be achieved through several methods. One advanced method involves the acylation reaction of phenylamine and chloroacetyl chloride in a toluene solvent to obtain a 2-chloroacetyl phenylamine toluene solution. This is followed by the addition of 2,6-dichlorodiphenylamine, sodium carbonate or potassium carbonate, and a quaternary ammonium salt type phase transfer catalyst to the system, resulting in an esterification reaction. The final step involves adding a strong base, such as sodium hydroxide or potassium hydroxide, and heating and refluxing to obtain 2,6-dichlorodiphenylamine .

Chemical Reactions Analysis

2’,6’-Dichlorobiphenyl-4-ylamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

2’,6’-Dichlorobiphenyl-4-ylamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential effects on biological systems, including its role as an endocrine disruptor.

Medicine: It is investigated for its potential therapeutic applications, including its anti-inflammatory and antimicrobial properties.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2’,6’-Dichlorobiphenyl-4-ylamine involves its interaction with specific molecular targets and pathways. For example, it can act as an endocrine disruptor by interfering with hormone receptors and signaling pathways. Additionally, it can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can exert various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The position and number of substituents significantly alter physicochemical and functional properties:

- This may lower solubility in polar solvents compared to para-substituted analogs.

- 4'-Chlorobiphenyl-4-ylamine (): A single para-chloro substituent minimizes steric effects, enhancing planarity and conjugation, which could improve solubility in organic solvents .

- 3'-Chloro-[1,1'-biphenyl]-4-amine (): Meta-chloro substitution may disrupt electronic symmetry, affecting intermolecular interactions and crystallinity .

Physicochemical Properties

Key differences in molecular weight, polarity, and stability are summarized below:

*Estimated based on structural analogs. †Hypothesized from para-substituted analogs. ‡Reported in regulatory documentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.